dGTP
Overview
Description
2’-Deoxyguanosine-5’-triphosphate is a nucleoside triphosphate, which is a nucleotide precursor used in cells for DNA synthesis. It consists of a guanine nucleobase attached to a deoxyribose sugar, which is linked to a chain of three phosphate residues. This compound plays a crucial role in various biological processes, including DNA replication and repair .
Mechanism of Action
Target of Action
2’-Deoxyguanosine-5’-triphosphate primarily targets DNA polymerases and reverse transcriptases . It is a substrate for these enzymes and plays a crucial role in the synthesis of DNA . It is also known to interact with Nucleoside diphosphate kinase A and Anaerobic ribonucleoside-triphosphate reductase .
Mode of Action
2’-Deoxyguanosine-5’-triphosphate interacts with its targets by serving as a building block for DNA synthesis . It is incorporated into the growing DNA strand during replication, allowing the genetic information to be passed on to the next generation .
Biochemical Pathways
The primary biochemical pathway affected by 2’-Deoxyguanosine-5’-triphosphate is DNA synthesis . It is a critical component of the deoxyribonucleic acid synthesis pathway, where it is incorporated into the growing DNA strand by DNA polymerases . This process is essential for the replication of genetic material and cell division.
Pharmacokinetics
It is known that it is used by cells for dna synthesis
Result of Action
The primary result of the action of 2’-Deoxyguanosine-5’-triphosphate is the synthesis of DNA . By serving as a substrate for DNA polymerases, it enables the replication of genetic material, which is essential for cell division and the propagation of genetic information . It has also been found to disrupt nucleotide pools balance, induce replication stress, resulting in S-phase arrest and DNA damage .
Action Environment
The action of 2’-Deoxyguanosine-5’-triphosphate is influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can impact the efficiency of DNA synthesis . .
Biochemical Analysis
Biochemical Properties
2’-Deoxyguanosine-5’-triphosphate is involved in numerous biochemical reactions, primarily as a substrate for DNA polymerases during DNA synthesis and repair . It interacts with enzymes such as DNA polymerase and reverse transcriptase, facilitating the incorporation of deoxyguanosine monophosphate into the growing DNA strand . Additionally, it is a substrate for nucleoside diphosphate kinase and ribonucleotide reductase, which are involved in nucleotide metabolism .
Cellular Effects
2’-Deoxyguanosine-5’-triphosphate influences various cellular processes, including DNA replication and repair. It is essential for maintaining genomic stability and preventing mutations . The compound also affects cell signaling pathways and gene expression by participating in the synthesis of DNA, which is crucial for cell division and growth . Furthermore, it plays a role in cellular metabolism by providing the necessary nucleotides for DNA synthesis .
Molecular Mechanism
At the molecular level, 2’-Deoxyguanosine-5’-triphosphate exerts its effects by binding to DNA polymerases and reverse transcriptases, facilitating the incorporation of deoxyguanosine monophosphate into DNA . It also interacts with nucleoside diphosphate kinase and ribonucleotide reductase, which are involved in nucleotide metabolism . These interactions are crucial for the synthesis and repair of DNA, ensuring the accurate transmission of genetic information .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2’-Deoxyguanosine-5’-triphosphate are critical factors. The compound is stable when stored at -20°C and can be used for up to 12 months under desiccating conditions . Over time, its effects on cellular function may change due to degradation, which can impact DNA synthesis and repair processes . Long-term studies have shown that the compound remains effective in in vitro and in vivo settings, although its stability must be carefully monitored .
Dosage Effects in Animal Models
The effects of 2’-Deoxyguanosine-5’-triphosphate vary with different dosages in animal models. At optimal doses, it supports DNA synthesis and repair, promoting healthy cell function . At high doses, it can lead to toxic effects, including disruptions in nucleotide metabolism and potential mutagenesis . Threshold effects have been observed, indicating that precise dosage control is essential for its safe and effective use .
Metabolic Pathways
2’-Deoxyguanosine-5’-triphosphate is involved in several metabolic pathways, including DNA synthesis and repair . It interacts with enzymes such as DNA polymerase, reverse transcriptase, nucleoside diphosphate kinase, and ribonucleotide reductase . These interactions are crucial for maintaining nucleotide pools and ensuring the accurate replication of genetic material . The compound also plays a role in the oxidative damage response, where it is involved in the repair of oxidized nucleotides .
Transport and Distribution
Within cells, 2’-Deoxyguanosine-5’-triphosphate is transported and distributed by various transporters and binding proteins . It is primarily localized in the cytosol, where it is available for DNA synthesis and repair . The compound’s distribution is influenced by its interactions with nucleoside transporters and binding proteins, which facilitate its uptake and utilization within cells .
Subcellular Localization
2’-Deoxyguanosine-5’-triphosphate is predominantly localized in the cytosol, where it participates in DNA synthesis and repair . Its activity and function are influenced by its subcellular localization, which ensures that it is readily available for incorporation into DNA . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its role in maintaining genomic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyguanosine-5’-triphosphate typically involves the phosphorylation of 2’-deoxyguanosine. One common method includes the use of phosphorous oxychloride as the phosphorylating agent, followed by reaction with tributylammonium pyrophosphate, and subsequent hydrolysis to yield the triphosphate .
Industrial Production Methods: Industrial production of 2’-Deoxyguanosine-5’-triphosphate often involves large-scale chemical synthesis using similar phosphorylation techniques. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in various applications .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxyguanosine-5’-triphosphate undergoes several types of chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reactive oxygen species such as superoxide radicals and hydrogen peroxide are common oxidizing agents.
Substitution: Strong nucleophiles like hydroxylamine can be used under controlled pH conditions.
Major Products Formed:
Scientific Research Applications
2’-Deoxyguanosine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used in the study of nucleotide interactions and enzyme kinetics.
Medicine: It is used in antiviral research, particularly in the study of viral DNA polymerases.
Industry: It is utilized in the production of diagnostic kits and research reagents.
Comparison with Similar Compounds
- Deoxyadenosine triphosphate (dATP)
- Deoxycytidine triphosphate (dCTP)
- Deoxythymidine triphosphate (dTTP)
Comparison: 2’-Deoxyguanosine-5’-triphosphate is unique due to its guanine base, which pairs specifically with cytosine in DNA. This specificity is crucial for maintaining the integrity of the genetic code. Compared to other deoxyribonucleoside triphosphates, it is more prone to oxidative damage, leading to the formation of 8-oxo-dGTP . This property makes it a valuable tool in studying oxidative stress and DNA repair mechanisms .
Properties
IUPAC Name |
[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAZLUGHYHWQIW-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948499 | |
Record name | 2′-Deoxyguanosine 5′-triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trisodium salt dihydrate: White solid; [Fisher Scientific MSDS], Solid | |
Record name | Deoxyguanosine triphosphate | |
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URL | https://haz-map.com/Agents/13632 | |
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Record name | dGTP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001440 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2564-35-4, 93919-41-6 | |
Record name | dGTP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2564-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Deoxyguanosine triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxyguanosine-5'-Triphosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02181 | |
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Record name | 2′-Deoxyguanosine 5′-triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-deoxyguanosine 5'-(tetrahydrogen triphosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.080 | |
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Record name | Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, trisodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEOXYGUANOSINE TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C2O37Y44Q | |
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Record name | dGTP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001440 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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